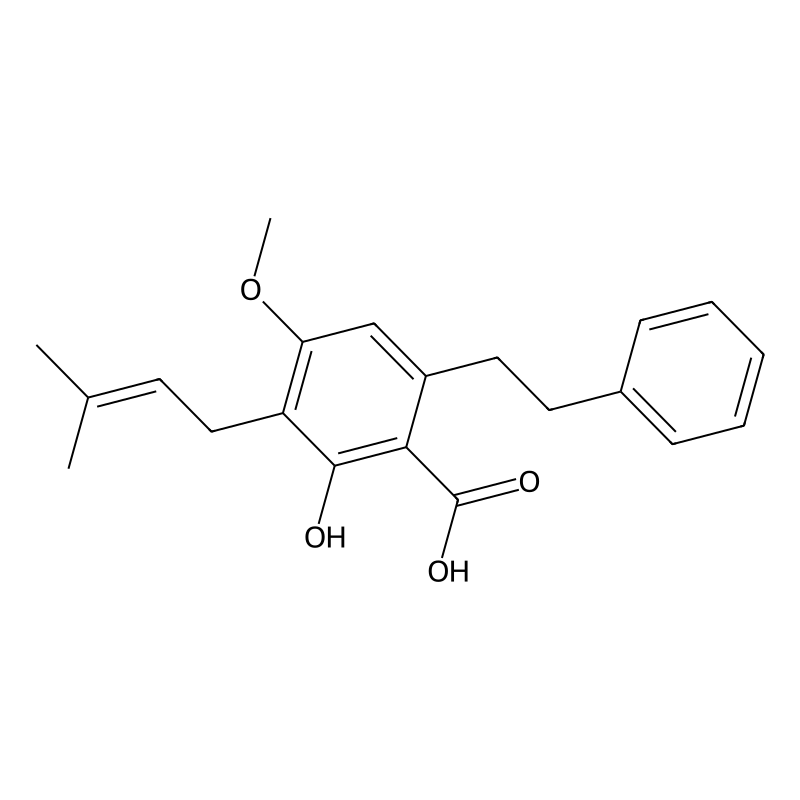

2-Hydroxy-4-methoxy-3-(3-methylbut-2-en-1-yl)-6-phenethylbenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antibacterial Activity

Studies have investigated the potential of Amorfrutin A to inhibit the growth of various bacteria. Research suggests it may be effective against some Gram-positive bacteria, but further studies are needed to determine its efficacy and mechanism of action.

Antioxidant Activity

Amorfrutin A exhibits antioxidant properties, which could be beneficial for human health. In vitro studies have shown that it can scavenge free radicals, which are molecules that can damage cells []. However, more research is required to understand its potential health benefits in vivo (within a living organism).

Estrogenic Activity

Some studies suggest that Amorfrutin A may have weak estrogenic activity. This means it might mimic the effects of the hormone estrogen in the body []. However, the significance of this finding and its potential applications are not yet fully understood.

2-Hydroxy-4-methoxy-3-(3-methylbut-2-en-1-yl)-6-phenethylbenzoic acid, commonly referred to as Amorfrutin A, is a naturally occurring compound belonging to the class of benzoic acids. Its molecular formula is C21H24O4, and it has a molecular weight of approximately 340.419 g/mol. This compound is characterized by a complex structure featuring multiple functional groups, including hydroxyl, methoxy, and phenethyl moieties, which contribute to its diverse biological activities and potential therapeutic applications .

The chemical reactivity of 2-Hydroxy-4-methoxy-3-(3-methylbut-2-en-1-yl)-6-phenethylbenzoic acid can be attributed to its functional groups. Key reactions include:

- Esterification: The hydroxyl group can react with carboxylic acids or alcohols to form esters.

- Oxidation: The hydroxyl group may be oxidized to form a carbonyl group under suitable conditions.

- Reduction: The methoxy group can undergo reduction to yield a corresponding alcohol.

These reactions are essential for modifying the compound for various synthetic applications or enhancing its biological activity .

Amorfrutin A exhibits several notable biological activities:

- Antioxidant Properties: It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.

- Anti-inflammatory Effects: The compound demonstrates the ability to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Antidiabetic Activity: Research indicates that Amorfrutin A may enhance insulin sensitivity and glucose uptake in cells, suggesting potential use in diabetes management .

Synthesis of 2-Hydroxy-4-methoxy-3-(3-methylbut-2-en-1-yl)-6-phenethylbenzoic acid can be achieved through various methods:

- Natural Extraction: The compound can be isolated from natural sources such as Cajanus cajan (pigeon pea).

- Chemical Synthesis: Laboratory synthesis may involve multi-step organic reactions, including:

- Alkylation of phenolic precursors

- Coupling reactions to introduce the phenethyl group

- Functional group modifications via oxidation or reduction techniques.

These methods allow for the production of Amorfrutin A in sufficient quantities for research and application .

The applications of 2-Hydroxy-4-methoxy-3-(3-methylbut-2-en-1-yl)-6-phenethylbenzoic acid span various fields:

- Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, it holds promise in drug development for chronic diseases.

- Cosmetics: Its skin-protective qualities make it a candidate for inclusion in skincare formulations.

- Food Industry: As a natural preservative, it may be utilized for its antimicrobial properties .

Interaction studies involving Amorfrutin A have primarily focused on its effects on metabolic pathways and cellular signaling:

- Insulin Signaling: Studies indicate that the compound enhances insulin receptor activity, leading to improved glucose metabolism.

- Inflammatory Pathways: It has been observed to modulate cytokine production, thus influencing inflammatory responses in various cell types .

These interactions are crucial for understanding the therapeutic potential of Amorfrutin A in metabolic and inflammatory disorders.

Several compounds share structural similarities with 2-Hydroxy-4-methoxy-3-(3-methylbut-2-en-1-yl)-6-phenethylbenzoic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| Amorfrutin B | Similar benzoic acid structure | Exhibits stronger antioxidant activity |

| Cajanin | Contains similar phenolic structures | Known for higher anti-inflammatory effects |

| Ferulic Acid | Shares methoxy and hydroxyl groups | Widely studied for skin health benefits |

These compounds highlight the unique properties of Amorfrutin A while underscoring the diversity within this class of natural products. Each compound has distinct biological activities that may complement or enhance those of Amorfrutin A, making them valuable in research and therapeutic contexts .